molecular formula C13H11ClFN3 B12880778 2-Amino-1-(5-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(5-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12880778
M. Wt: 263.70 g/mol
InChI Key: QBCBITXIVHLLEC-UHFFFAOYSA-N
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Description

2-Amino-1-(5-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a synthetic compound with a unique structure that combines a pyrrole ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of Substituents: The chloro and fluoro substituents are introduced through halogenation reactions, often using reagents like N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI).

    Amino Group Addition: The amino group is typically introduced through nucleophilic substitution reactions using amines.

    Carbonitrile Formation: The carbonitrile group is introduced through a reaction with cyanogen bromide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

2-Amino-1-(5-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one hydrochloride: Similar structure but lacks the pyrrole ring and carbonitrile group.

    2-Amino-1-(5-chloro-2-fluorophenyl)-1-(2-furyl)ethanol: Contains a furan ring instead of a pyrrole ring.

Uniqueness

2-Amino-1-(5-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its combination of functional groups and the presence of a pyrrole ring. This structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C13H11ClFN3

Molecular Weight

263.70 g/mol

IUPAC Name

2-amino-1-(5-chloro-2-fluorophenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C13H11ClFN3/c1-7-8(2)18(13(17)10(7)6-16)12-5-9(14)3-4-11(12)15/h3-5H,17H2,1-2H3

InChI Key

QBCBITXIVHLLEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=C(C=CC(=C2)Cl)F)C

Origin of Product

United States

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